molecular formula C11H15ClFNO B1451453 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1185303-90-5

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1451453
CAS No.: 1185303-90-5
M. Wt: 231.69 g/mol
InChI Key: UEBKSMRVBVBGRV-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyrrolidine ring attached to a fluorophenoxy group via a methylene bridge, and it is typically found in the form of a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 4-fluorophenol with formaldehyde to form 4-fluorobenzyl alcohol. This intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce 4-fluorobenzylamine .

Scientific Research Applications

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of a fluorine atom in the phenoxy group and the pyrrolidine ring. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBKSMRVBVBGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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